molecular formula C26H28N2O4 B448486 2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE

Cat. No.: B448486
M. Wt: 432.5g/mol
InChI Key: PSZOLLPDBYLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxybutanoic acid with aniline derivatives under specific conditions to form the desired amide linkage. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The phenoxy and butanamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-{2-[(2-phenoxyacetyl)amino]phenyl}acetamide
  • 2-phenoxy-N-{2-[(2-phenoxypropionyl)amino]phenyl}propionamide

Uniqueness

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific combination of phenoxy and butanamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5g/mol

IUPAC Name

2-phenoxy-N-[2-(2-phenoxybutanoylamino)phenyl]butanamide

InChI

InChI=1S/C26H28N2O4/c1-3-23(31-19-13-7-5-8-14-19)25(29)27-21-17-11-12-18-22(21)28-26(30)24(4-2)32-20-15-9-6-10-16-20/h5-18,23-24H,3-4H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

PSZOLLPDBYLFHG-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=C1NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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